molecular formula C13H14F2N2O B12239851 6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole

6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole

Cat. No.: B12239851
M. Wt: 252.26 g/mol
InChI Key: ZIKMZJIVRMDEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole is a synthetic organic compound that belongs to the class of benzoxazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole typically involves the reaction of piperidine-4-carboxylic acid with 1,3-difluorobenzene and various halogen derivatives . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets in the body. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .

Properties

Molecular Formula

C13H14F2N2O

Molecular Weight

252.26 g/mol

IUPAC Name

6-fluoro-2-[3-(fluoromethyl)piperidin-1-yl]-1,3-benzoxazole

InChI

InChI=1S/C13H14F2N2O/c14-7-9-2-1-5-17(8-9)13-16-11-4-3-10(15)6-12(11)18-13/h3-4,6,9H,1-2,5,7-8H2

InChI Key

ZIKMZJIVRMDEAX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(O2)C=C(C=C3)F)CF

Origin of Product

United States

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